Cas no 170713-44-7 ((+)-Sesamin monocatechol)

(+)-Sesamin monocatechol structure
(+)-Sesamin monocatechol structure
Product Name:(+)-Sesamin monocatechol
CAS-nummer:170713-44-7
MF:C19H18O6
MW:342.3426
CID:5064862
PubChem ID:46917407
Update Time:2024-03-02

(+)-Sesamin monocatechol Chemische en fysische eigenschappen

Naam en identificatie

    • Sesamin monocatechol
    • (+)-Demethylpiperitol
    • (+)-sesamin monocatechol
    • F8YB79JA5A
    • (1r,2s,5r,6s)-6-(3,4-dihydroxyphenyl)-2-(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo[3,3,0]octane
    • Demethylpiperitol
    • C21801
    • 1,2-Benzenediol, 4-((1S,3aR,4S,6aR)-4-(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo(3,4-C)furan-1-yl)-
    • 1,2-Benzenediol, 4-(4-(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo(3,4-C)furan-1-yl)-, (1S-(1alpha,3aalpha,4alpha,6
    • 170713-44-7
    • 4-[(1S,3aR,4S,6aR)-4-(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]benzene-1,2-diol
    • 4-((1S,3aR,4S,6aR)-4-(1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo(3,4-C)furan-1-yl)-1,2-benzenediol
    • CHEBI:136542
    • epi-Sesamin Monocatechol
    • 1,2-BENZENEDIOL, 4-(4-(1,3-BENZODIOXOL-5-YL)TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1-YL)-, (1S-(1.ALPHA.,3A.ALPHA.,4.ALPHA.,6A.ALPHA.))-
    • UNII-F8YB79JA5A
    • 1,2-Benzenediol, 4-(4-(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo(3,4-C)furan-1-yl)-, (1S-(1alpha,3aalpha,4alpha,6aalpha))-
    • SCHEMBL14187856
    • CHEMBL1688934
    • (+)-Sesamin monocatechol
    • Inchi: 1S/C19H18O6/c20-14-3-1-10(5-15(14)21)18-12-7-23-19(13(12)8-22-18)11-2-4-16-17(6-11)25-9-24-16/h1-6,12-13,18-21H,7-9H2/t12-,13-,18+,19+/m0/s1
    • InChI-sleutel: CGEORJKFOZSMEZ-MBZVMHRFSA-N
    • LACHT: O1C([H])([H])[C@]2([H])[C@@]([H])(C3C([H])=C([H])C(=C(C=3[H])O[H])O[H])OC([H])([H])[C@]2([H])[C@@]1([H])C1C([H])=C([H])C2=C(C=1[H])OC([H])([H])O2

Berekende eigenschappen

  • Exacte massa: 342.11033829g/mol
  • Monoisotopische massa: 342.11033829g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 2
  • Complexiteit: 487
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.2
  • Topologisch pooloppervlak: 77.4
Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.